molecular formula C19H25ClN6O B1683779 普伐他诺 A CAS No. 212844-53-6

普伐他诺 A

货号: B1683779
CAS 编号: 212844-53-6
分子量: 388.9 g/mol
InChI 键: PMXCMJLOPOFPBT-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

普伐他汀 A 是一种强效且选择性的细胞周期蛋白依赖性激酶 (CDK) 抑制剂。它属于 6-氨基嘌呤类有机化合物,其特点是嘌呤结构在 6 位上具有氨基。 普伐他汀 A 因其诱导癌细胞凋亡和抑制细胞周期而受到科学研究的广泛关注 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Purvalanol A interacts with various CDKs and cyclins, forming a stoichiometric complex necessary for the CDK subunit to gain its protein kinase activity . It acts through competitive inhibition of ATP binding, inhibiting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5-p35 .

Cellular Effects

Purvalanol A has been shown to induce apoptosis in MCF-7 estrogen receptor positive breast cancer cells . It triggers apoptosis by causing cell cycle arrest, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Purvalanol A involves its binding interactions with CDKs and cyclins, leading to enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding, thereby inhibiting the activity of various CDK/cyclin complexes .

Temporal Effects in Laboratory Settings

Over time, Purvalanol A has been observed to induce changes in cell function, including apoptosis in cancer cells

Dosage Effects in Animal Models

It is known that it has a potent effect on cell cycle progression and apoptosis in cancer cells .

Metabolic Pathways

Purvalanol A is involved in the regulation of the cell cycle, interacting with various enzymes and cofactors in the CDK/cyclin pathway

Transport and Distribution

It is known to be cell-permeable , suggesting it can readily cross cell membranes.

Subcellular Localization

Purvalanol A is known to interact with CDKs and cyclins, which are typically localized in the nucleus of the cell

准备方法

普伐他汀 A 可以通过多步合成方法合成,该方法涉及将 6-氯嘌呤与各种试剂反应以引入所需的官能团。合成路线通常包括以下步骤:

化学反应分析

普伐他汀 A 会发生各种化学反应,包括:

这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种用于取代反应的亲核试剂。这些反应形成的主要产物取决于所使用的特定试剂和条件。

相似化合物的比较

普伐他汀 A 通常与其他 CDK 抑制剂进行比较,例如:

普伐他汀 A 的独特之处在于其对特定 CDK 的高选择性,以及其通过激活多胺分解代谢途径诱导凋亡的能力 .

生物活性

Purvalanol A is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer research. This article delves into the compound's mechanisms of action, its effects on various cellular processes, and relevant case studies that highlight its therapeutic potential.

Chemical Profile

  • Chemical Name : (2R)-2-[[6-[(3-Chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
  • Molecular Formula : C₁₉H₂₅ClN₆O
  • Purity : ≥98%
  • Alternative Names : NG 60

Purvalanol A primarily functions as a reversible inhibitor of CDKs, specifically targeting CDK1, CDK2, CDK5, and CDK7. The reported IC50 values for these kinases are as follows:

CDK IC50 (nM)
CDK14
CDK24 - 70
CDK575 - 240
CDK7100

The inhibition of these kinases leads to cell cycle arrest at the G1 and G2 phases, ultimately suppressing cell proliferation and inducing apoptosis in various cancer cell lines .

Cell Cycle Arrest and Apoptosis

Purvalanol A has been shown to effectively induce apoptosis in cancer cells by inhibiting the transition from the G2 phase to mitosis. For instance, in studies involving gastric cancer cells (MKN45 and MKN28), purvalanol A significantly suppressed clonogenicity and enhanced apoptosis when combined with other chemotherapeutic agents like taxol. The apoptotic ratios observed were notably higher in cells treated with both purvalanol A and taxol compared to those treated with taxol alone .

Synergistic Effects with Chemotherapeutics

Research indicates that purvalanol A enhances the cytotoxic effects of taxol in lung cancer cells (NCI-H1299). The combination treatment resulted in a significant decrease in cellular proliferation rates over time:

Treatment Proliferation Ratio (%) at 24h Proliferation Ratio (%) at 48h Proliferation Ratio (%) at 72h
Taxol only94.9889.678.32
Taxol + 1 μM Purvalanol A80.5359.0141.12
Taxol + 5 μM Purvalanol ASignificant decrease observedSignificant decrease observedSignificant decrease observed

This synergistic effect underscores the potential for purvalanol A to be used as an adjunct therapy in cancer treatment .

Case Studies

  • Gastric Cancer Cells : In MKN45 and MKN28 gastric cancer cell lines, purvalanol A inhibited Cdc2 activity leading to increased apoptosis rates after irradiation treatment. The study demonstrated that purvalanol A could potentially enhance the efficacy of radiotherapy by sensitizing cancer cells to radiation-induced damage .
  • Lung Cancer Cells : In NCI-H1299 lung cancer cells, the combination of purvalanol A with taxol not only increased apoptosis rates but also inhibited the expression of oncoprotein Op18/stathmin, which is involved in microtubule dynamics during cell division .
  • c-Src Transformed Cells : Purvalanol A was found to suppress anchorage-independent growth in c-Src-transformed cells, indicating its role not only as a CDK inhibitor but also as a compound that can target oncogenic signaling pathways .

属性

IUPAC Name

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXCMJLOPOFPBT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175553
Record name Purvalanol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212844-53-6
Record name Purvalanol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212844-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purvalanol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purvalanol A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Purvalanol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PURVALANOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
purvalanol A
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
purvalanol A
Reactant of Route 3
Reactant of Route 3
purvalanol A
Reactant of Route 4
Reactant of Route 4
purvalanol A
Reactant of Route 5
Reactant of Route 5
purvalanol A
Reactant of Route 6
Reactant of Route 6
purvalanol A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。